4,4-diphenyl-2-[(E)-2-phenylethenyl]-1,4-dihydro-2H-3,1-benzoxazine
Overview
Description
4,4-Diphenyl-2-(2-phenylvinyl)-1,4-dihydro-2H-3,1-benzoxazine is an organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of two phenyl groups and a phenylvinyl group attached to the benzoxazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-diphenyl-2-[(E)-2-phenylethenyl]-1,4-dihydro-2H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with benzaldehyde derivatives in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4,4-Diphenyl-2-(2-phenylvinyl)-1,4-dihydro-2H-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,4-Diphenyl-2-(2-phenylvinyl)-1,4-dihydro-2H-3,1-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of interest in medicinal chemistry.
Industry: Used in the production of advanced materials, coatings, and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-diphenyl-2-[(E)-2-phenylethenyl]-1,4-dihydro-2H-3,1-benzoxazine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Diphenyl-2-cyclohexen-1-one
- 4-Phenyl-2-butanol
- Diphenyl-2-pyridylmethane
Uniqueness
4,4-Diphenyl-2-(2-phenylvinyl)-1,4-dihydro-2H-3,1-benzoxazine is unique due to its specific structural features, such as the presence of both phenyl and phenylvinyl groups
Properties
IUPAC Name |
4,4-diphenyl-2-[(E)-2-phenylethenyl]-1,2-dihydro-3,1-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-4-12-22(13-5-1)20-21-27-29-26-19-11-10-18-25(26)28(30-27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-21,27,29H/b21-20+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXVAYRIKTYMOM-QZQOTICOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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